Benzyl nonanoate

CAS No.: 6471-66-5

Cat. No.: VC3834923

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6471-66-5 |

|---|---|

| Molecular Formula | C16H24O2 |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | benzyl nonanoate |

| Standard InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-16(17)18-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |

| Standard InChI Key | KVIQEJMWUXBBQJ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

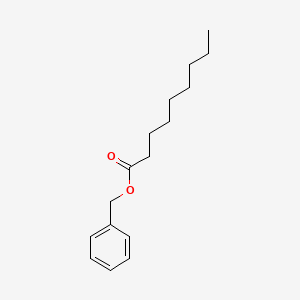

Benzyl nonanoate is systematically named as phenylmethyl nonanoate under IUPAC nomenclature. Its structure comprises a benzyl group () esterified to the carboxylic acid moiety of nonanoic acid () . The ester functional group () confers reactivity typical of carboxylic acid derivatives, while the extended aliphatic chain enhances hydrophobicity.

The compound’s molecular weight is 248.366 g/mol, with a monoisotopic mass of 248.177630 Da . Its canonical SMILES representation, , underscores the linear nonanoate chain and aromatic benzyl group .

Spectroscopic and Computational Descriptors

Computational analyses reveal a topological polar surface area of 26.3 Ų, indicative of moderate polarity . The molecule’s rotatable bond count (10) suggests significant conformational flexibility, which may influence its interactions in solution-phase reactions . Quantum mechanical calculations predict a logP (octanol-water partition coefficient) of approximately 5.1, aligning with its observed solubility in nonpolar solvents like hexane and toluene .

Synthesis and Industrial Production

Conventional Esterification Methods

The synthesis of benzyl nonanoate predominantly follows acid-catalyzed esterification:

Sulfuric acid () or p-toluenesulfonic acid (PTSA) are commonly employed catalysts, with reaction temperatures maintained between 110–130°C to drive equilibrium toward ester formation. Industrial protocols report yields exceeding 85% under optimized conditions, though side reactions such as etherification of benzyl alcohol may necessitate purification via fractional distillation.

Alternative Synthetic Routes

Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica lipase B), which operate under milder conditions (30–50°C) and reduce energy costs. Solvent-free systems have achieved conversions of 78–92%, though scalability remains a challenge due to enzyme stability issues.

Physicochemical Properties

Thermal and Solubility Profiles

Benzyl nonanoate exhibits a boiling point of approximately 300°C at atmospheric pressure, with a density of 1.01 g/cm³ at 20°C . Its solubility profile is dominated by apolar interactions:

-

Miscible with: Ethyl acetate, dichloromethane, diethyl ether

-

Sparingly soluble in: Water (0.02 g/L at 25°C)

Stability and Reactivity

The compound demonstrates stability under ambient storage conditions but undergoes hydrolysis in acidic or alkaline media:

Accelerated degradation studies (40°C, 75% RH) indicate a hydrolysis half-life of 12–18 months, necessitating anhydrous storage for long-term stability.

Applications in Industry and Research

Flavor and Fragrance Industry

As a flavoring agent (FEMA No. 4626), benzyl nonanoate imparts fruity and floral notes to perfumes and food products . Its volatility profile aligns with mid-to-base note characteristics in fragrance pyramids, complementing compounds like linalool and geraniol. Regulatory evaluations by JECFA affirm its safety at typical use levels (≤ 15 ppm in finished products) .

Polymer Science

The compound’s aliphatic chain enhances plasticizing efficiency in polyvinyl chloride (PVC) formulations, reducing glass transition temperatures () by 10–15°C at 20 wt% loading. Comparative studies against dioctyl phthalate (DOP) show superior compatibility with polar polymers, though migration rates remain a concern for long-term applications.

Dermal absorption studies in primates indicate 56–79% percutaneous absorption under occluded conditions, with urinary excretion accounting for 65–77% of administered doses . Chronic oral exposure in rodents (≥ 400 mg/kg/day) elicited hepatorenal toxicity, though no carcinogenic activity was observed at subacute doses . The ADI (acceptable daily intake) for benzyl nonanoate, extrapolated from benzyl alcohol data, is established at 0–5 mg/kg body weight .

Regulatory Compliance

| Parameter | Value/Status | Source |

|---|---|---|

| CAS Registry | 6471-66-5 | |

| EU EINECS | 229-316-9 | |

| FDA Status | Generally Recognized as Safe (GRAS) | |

| OECD Test Guidelines | 404 (Skin Irritation) |

Comparative Analysis with Structural Analogs

Functional Group Modifications

| Compound | Key Structural Difference | Impact on Properties |

|---|---|---|

| Benzyl acetate | Shorter acyl chain () | Higher volatility, lower logP |

| Benzyl stearate | Longer acyl chain () | Reduced solubility, higher |

| Methyl nonanoate | Methyl ester () | Lower thermal stability |

Benzyl nonanoate’s balance of hydrophobicity and reactivity makes it uniquely suited for applications requiring controlled release or environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume